1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)-
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Overview
Description
1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and multicomponent reactions are employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using alkylating agents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of N-heterocyclic carbenes (NHC) as catalysts.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkylating agents like methyl iodide under basic conditions.
Major Products:
Oxidation: Formation of α-aminoaldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazole, 4,5-diphenyl-: Another imidazole derivative with similar structural features but lacking the ethanol and pyridinyl groups.
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Known for its antimicrobial activity.
Uniqueness: 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- stands out due to the presence of the ethanol and pyridinyl groups, which enhance its solubility and reactivity. These functional groups also contribute to its diverse range of applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
CAS No. |
676168-42-6 |
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Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2,4-diphenyl-5-pyridin-4-ylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H19N3O/c26-16-15-25-21(18-11-13-23-14-12-18)20(17-7-3-1-4-8-17)24-22(25)19-9-5-2-6-10-19/h1-14,26H,15-16H2 |
InChI Key |
YHJJDADAXDUMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)CCO)C4=CC=NC=C4 |
Origin of Product |
United States |
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